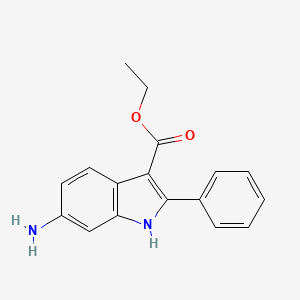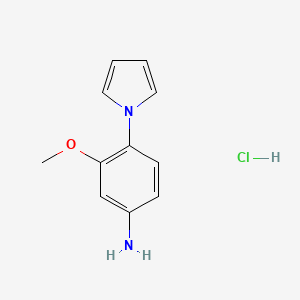
6-(3-Nitrophenyl)pyridin-2-ol
Overview
Description
“6-(3-Nitrophenyl)pyridin-2-ol” is a chemical compound with the molecular formula C11H8N2O3 . Pyridinols, such as this compound, are important intermediates with many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products and are used either as biologically active substances or as building blocks for polymers with unique physical properties .
Molecular Structure Analysis
The molecular structure of “6-(3-Nitrophenyl)pyridin-2-ol” can be represented by the molecular formula C11H8N2O3 . More detailed structural information may be available from resources like the NIST Chemistry WebBook or ChemSpider .Chemical Reactions Analysis
Pyridin-2-ols can undergo various chemical reactions. For instance, Burkholderia sp. MAK1, a bacterium capable of using pyridin-2-ol as the sole carbon and energy source, can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3-Nitrophenyl)pyridin-2-ol” can be found in databases like PubChem and ChemSpider . These databases typically provide information such as molecular weight, monoisotopic mass, and other relevant properties.Scientific Research Applications
Antimicrobial Applications
“6-(3-Nitrophenyl)pyridin-2-ol” has been studied for its potential as an antimicrobial agent. The compound’s structure allows it to interact with various bacterial strains, potentially inhibiting their growth. Research has indicated that derivatives of pyrimidin-2-ol, which share a similar core structure, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Pharmaceutical Drug Development
In the pharmaceutical industry, the compound’s scaffold is valuable for creating new drugs. Its heterocyclic core is a common feature in many biologically active compounds, including those with antiviral, anticancer, and anti-inflammatory properties . The nitro group in “6-(3-Nitrophenyl)pyridin-2-ol” could be modified to enhance these properties for specific therapeutic applications.
Material Science
The structural versatility of “6-(3-Nitrophenyl)pyridin-2-ol” makes it a candidate for developing new materials, particularly in optoelectronics. Heterocyclic compounds like this one can be used in the synthesis of materials for electronic devices, sensors, and imaging applications due to their luminescent properties .
Environmental Science
Derivatives of pyridin-2-ol are being explored for environmental detoxification processes. For instance, compounds like 3,5,6-trichloro-2-pyridinol, which are structurally related, have been shown to be biodegraded by certain bacterial strains, suggesting a role for “6-(3-Nitrophenyl)pyridin-2-ol” in bioremediation strategies .
Analytical Chemistry
“6-(3-Nitrophenyl)pyridin-2-ol” may be used as a standard or reagent in analytical methods. Its distinct chemical structure can aid in the detection and quantification of related compounds in various environmental and biological samples .
Biological Studies
The compound’s core structure is significant in biological studies, particularly in understanding the interaction of small molecules with biological systems. It can serve as a model compound for studying the pharmacokinetics and metabolic pathways of similar heterocyclic compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(3-nitrophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-6-2-5-10(12-11)8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDFUSNTLWVWBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682795 | |
| Record name | 6-(3-Nitrophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Nitrophenyl)pyridin-2-ol | |
CAS RN |
1111110-56-5 | |
| Record name | 6-(3-Nitrophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)
![4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425073.png)
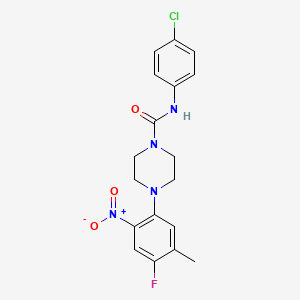
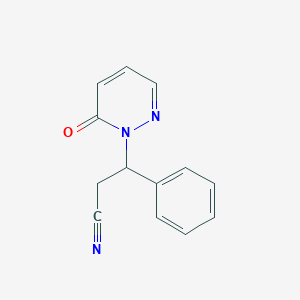
![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)
![ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425082.png)

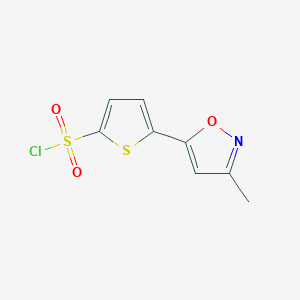
![3-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1425085.png)


